molecular formula C15H21ClN2O B4767607 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine

1-butyryl-4-(5-chloro-2-methylphenyl)piperazine

Cat. No. B4767607
M. Wt: 280.79 g/mol
InChI Key: VOOGFIXXAFEMFQ-UHFFFAOYSA-N
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Description

1-butyryl-4-(5-chloro-2-methylphenyl)piperazine, also known as BZP, is a synthetic psychoactive substance that belongs to the piperazine family. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-butyryl-4-(5-chloro-2-methylphenyl)piperazine acts as a dopamine agonist by binding to dopamine receptors in the brain. This results in an increase in dopamine activity, which produces the stimulant and euphoric effects associated with 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine use.
Biochemical and Physiological Effects
1-butyryl-4-(5-chloro-2-methylphenyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of serotonin and norepinephrine, which contribute to its stimulant effects. However, the long-term effects of 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine use on the brain and body are not well understood.

Advantages and Limitations for Lab Experiments

1-butyryl-4-(5-chloro-2-methylphenyl)piperazine has several advantages for use in lab experiments. It is easily synthesized and can be used to study the effects of dopamine agonists on the brain. However, its recreational use and potential for abuse make it a controversial substance to study. Additionally, the lack of understanding of its long-term effects on the brain and body make it difficult to assess its safety for use in lab experiments.

Future Directions

There are several potential future directions for research on 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine use on the brain and body. This could involve studies on the neurotoxicity of 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine and its potential for addiction. Overall, further research is needed to fully understand the potential benefits and risks of 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine use.

Scientific Research Applications

1-butyryl-4-(5-chloro-2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-butyryl-4-(5-chloro-2-methylphenyl)piperazine acts as a dopamine agonist, which could potentially improve dopamine function in the brain and alleviate symptoms of these disorders.

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-3-4-15(19)18-9-7-17(8-10-18)14-11-13(16)6-5-12(14)2/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOGFIXXAFEMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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